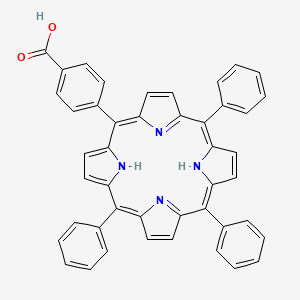

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Description

BenchChem offers high-quality 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

95051-10-8 |

|---|---|

Molecular Formula |

C45H30N4O2 |

Molecular Weight |

658.7 g/mol |

IUPAC Name |

4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoic acid |

InChI |

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46-47H,(H,50,51) |

InChI Key |

VPIIZALKBPNPDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C9=CC=CC=C9)N3 |

Origin of Product |

United States |

Foundational & Exploratory

physical properties of mono-carboxy tetraphenylporphyrin

An In-depth Technical Guide to the Physical Properties of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin

Abstract

5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (m-CTPP) is an asymmetrically substituted synthetic porphyrin that serves as a critical structural motif in diverse scientific fields. Its unique architecture, combining the hydrophobic tetraphenylporphyrin (TPP) core with a single, reactive carboxylic acid group, imparts a unique set of physicochemical properties. These characteristics make it an invaluable tool in photodynamic therapy (PDT), catalysis, the development of advanced materials like metal-organic frameworks (MOFs), and environmental sensing.[1][2][3][4] This guide provides a comprehensive exploration of the core physical properties of m-CTPP, offering researchers and drug development professionals a foundational understanding rooted in experimental evidence and established scientific principles. We will delve into its solubility, detailed spectroscopic characteristics, aggregation phenomena in solution, and thermal stability, providing both curated data and the methodologies required for their validation.

Core Molecular and Physical Characteristics

m-CTPP is a dark purple crystalline solid derived from the foundational TPP structure.[3][5] The introduction of a single carboxyphenyl group at a meso position breaks the D2h symmetry of the free-base TPP core, leading to nuanced changes in its electronic and solubility profiles.

| Property | Value | Source |

| IUPAC Name | 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoic acid | [6] |

| Synonyms | 5-(4-Carboxyphenyl)-10,15,20-triphenyl-21H,23H-porphine | [5] |

| CAS Number | 95051-10-8 | [3] |

| Molecular Formula | C₄₅H₃₀N₄O₂ | [6] |

| Molecular Weight | 658.76 g/mol | [5] |

| Appearance | Dark purple powder to crystal | [3][5] |

Solubility Profile: A Tale of Two Moieties

The solubility of m-CTPP is dictated by the interplay between its large, hydrophobic porphyrin macrocycle and the polar carboxylic acid group. Like its parent compound, TPP, it is readily soluble in nonpolar organic solvents.[7] The carboxyl functionalization, however, enhances its solubility in polar aprotic solvents and introduces a critical pH-dependence in aqueous media.

| Solvent | Solubility | Remarks |

| Dichloromethane | Soluble | [8] |

| Chloroform | Soluble | [7][8] |

| Benzene | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | Porphyrins often exist as monomeric species in DMF, making it ideal for spectroscopic studies.[9] |

| Dimethylsulfoxide (DMSO) | Soluble | [9] |

| Aqueous Solution | pH-dependent | Insoluble at neutral and acidic pH. Solubility increases significantly under basic conditions (pH > 8) due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.[10] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This protocol provides a standardized approach to quantifying the solubility of m-CTPP in a given solvent system. The causality behind this choice is its reliability and direct measurement of saturation.

-

Preparation: Add an excess amount of solid m-CTPP to a known volume of the solvent of interest in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Allow the vial to stand, or centrifuge it, to sediment all undissolved solid material.

-

Sampling & Dilution: Carefully extract a precise aliquot from the supernatant. Perform a serial dilution with the same solvent to bring the concentration into the linear range of a UV-Vis spectrophotometer (typically an absorbance < 1.0 at the Soret band maximum).

-

Quantification: Measure the absorbance of the diluted solution at the Soret band maximum (λ_max, ~418 nm).

-

Calculation: Use the Beer-Lambert law (A = εbc) and a previously determined molar extinction coefficient (ε) to calculate the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Spectroscopic Properties: The Electronic Fingerprint

The highly conjugated 18-π electron system of the porphyrin macrocycle gives rise to a unique and intense electronic absorption spectrum, which is fundamental to its characterization and application.[11]

UV-Visible Absorption

The UV-Vis spectrum of m-CTPP is dominated by two key features:

-

The Soret Band (or B-band): An extremely intense absorption peak observed between 415-420 nm. This band arises from the strong S₀ → S₂ electronic transition.[12][13]

-

The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm.[14][15] These correspond to the S₀ → S₁ transition and its vibronic overtones. The presence of four distinct Q-bands is characteristic of free-base porphyrins with D2h symmetry (or lower, as in this asymmetrically substituted case).[11]

The precise peak positions are sensitive to the solvent environment and the protonation state of the porphyrin's inner nitrogen atoms.[12][13] In strongly acidic media, protonation of the core nitrogens simplifies the spectrum, resulting in a red-shifted Soret band and a reduction to two Q-bands, reflecting a change to a more symmetric D4h-like structure.[15][16]

| Spectral Feature | Typical λ_max (in CH₂Cl₂) | Molar Extinction (ε, M⁻¹cm⁻¹) |

| Soret Band | ~418 nm | > 350,000 |

| Q-Band IV | ~515 nm | ~18,000 |

| Q-Band III | ~550 nm | ~10,000 |

| Q-Band II | ~590 nm | ~6,000 |

| Q-Band I | ~645 nm | ~5,000 |

| Note: Values are representative and based on typical spectra of TPP and its derivatives.[17][18] Precise values should be determined experimentally. |

Fluorescence Emission

When excited with light corresponding to one of its absorption bands, m-CTPP exhibits strong fluorescence in the red region of the spectrum. This property is central to its use in biological imaging and as a photosensitizer.[1] The emission spectrum typically shows two main bands.

-

Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process is high. For the parent TPP, the quantum yield is approximately 0.11, and derivatives like m-CTPP are expected to have similar values.[18][19]

| Spectral Feature | Typical λ_em (in Toluene) |

| Emission Band 1 | ~652 nm |

| Emission Band 2 | ~718 nm |

| Source: Data for TPP derivative.[19] |

Experimental Protocol: Spectroscopic Characterization

This self-validating protocol ensures accurate and reproducible spectral data.

-

Sample Preparation: Prepare a dilute solution of m-CTPP (e.g., 1-5 µM) in a spectroscopy-grade solvent (e.g., CH₂Cl₂, DMF) using a calibrated volumetric flask. The concentration should be chosen to yield a Soret band absorbance maximum of ~1.0 to ensure data quality and adherence to the Beer-Lambert law.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum using a quartz cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of 350-800 nm.

-

Identify the λ_max for the Soret and all four Q-bands.

-

-

Fluorescence Emission Measurement:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at a Q-band wavelength (e.g., 515 nm) rather than the Soret band. This choice minimizes the "inner-filter effect" where emitted light is re-absorbed by the highly concentrated sample at the Soret wavelength.

-

Scan the emission spectrum from ~600 nm to 800 nm.

-

Record the λ_em for the two emission peaks.

-

Aggregation Behavior: The Supramolecular Dimension

Due to strong π-π stacking interactions, porphyrins exhibit a pronounced tendency to self-assemble into larger aggregates, a phenomenon that profoundly alters their physical properties.[9][20] This behavior is highly dependent on concentration, solvent polarity, ionic strength, and pH.[20][21] Understanding and controlling aggregation is crucial, as it can either inhibit desired functions (like electrocatalysis) or be harnessed to create novel nanomaterials.[15][20]

Two primary aggregate geometries are observed:

-

H-aggregates: Characterized by face-to-face stacking of the porphyrin macrocycles. This arrangement leads to a hypsochromic (blue) shift in the Soret band.[20][22]

-

J-aggregates: Characterized by a slipped, edge-to-edge arrangement. This geometry results in a bathochromic (red) shift of the Soret band.[20][22]

Caption: Experimental workflow for studying m-CTPP aggregation using UV-Vis spectroscopy.

-

Stock Solution: Prepare a concentrated stock solution of m-CTPP in a good solvent where it exists as a monomer (e.g., DMF).

-

Titration: Perform a titration by adding increasing amounts of a poor solvent (e.g., water) to the stock solution or by creating a series of dilutions. This systematically induces aggregation.

-

Spectral Acquisition: Record the UV-Vis spectrum after each addition or for each dilution.

-

Analysis: Monitor the Soret band for changes. A blue shift indicates H-aggregation, while a red shift suggests J-aggregation. A plot of absorbance vs. concentration that deviates from linearity is also a strong indicator of aggregation.

Thermal Stability

Porphyrins are known for their high chemical and thermal stability due to their robust aromatic structure. [23]While specific thermogravimetric analysis (TGA) data for m-CTPP is not widely published, extensive studies on the parent TPP and its derivatives provide a reliable benchmark. TPP is thermally stable up to approximately 400 °C (671 K). [24]The introduction of peripheral groups can influence this stability; for instance, electron-withdrawing groups can sometimes decrease it, while metallation generally increases it. [24][25]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition point.

Caption: Workflow for assessing thermal stability of m-CTPP using TGA.

-

Sample Preparation: Place a small, accurately weighed amount of m-CTPP (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible into the TGA instrument. Set the experimental parameters, including the temperature program (e.g., ramp from 30 °C to 800 °C at 10 °C/min) and the atmosphere (typically an inert gas like nitrogen to prevent oxidative degradation).

-

Data Acquisition: Initiate the run and record the mass of the sample as a function of temperature.

-

Interpretation: The resulting TGA curve will show a plateau at 100% mass until the decomposition temperature is reached, at which point a sharp decrease in mass will be observed. The onset of this mass loss is reported as the decomposition temperature.

Conclusion

The physical properties of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin are a direct consequence of its hybrid chemical nature. Its well-defined spectroscopic signature allows for precise quantification and probing of its local environment. The dual hydrophobic-hydrophilic character, governed by the porphyrin core and the carboxyl group, dictates its solubility and drives complex, environment-dependent aggregation behavior. Finally, its high thermal stability ensures robustness in a wide range of applications. A thorough understanding and experimental validation of these properties, using the protocols outlined herein, are essential for any researcher aiming to harness the full potential of this versatile molecule in materials science and medicine.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin [cymitquimica.com]

- 6. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin | C45H30N4O2 | CID 135446084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 8. 5-(4-Carboxyphenyl)-10,15,20-triphenyl-21,23H-porphine [porphyrin-laboratories.com]

- 9. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. secjhuapl.edu [secjhuapl.edu]

- 12. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ikifp.edu.pl [ikifp.edu.pl]

- 14. matec-conferences.org [matec-conferences.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Tetraphenylporphyrin, [TPP] [omlc.org]

- 19. The synthesis of new potential photosensitizers. 1. Mono-carboxylic acid derivatives of tetraphenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

difference between TPP and 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Technical Guide: TPP vs. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin ( )[1]

Executive Summary: The Symmetry Breaker

In porphyrin chemistry, the distinction between 5,10,15,20-tetraphenylporphyrin (TPP) and 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (Mono-carboxy TPP) is not merely a single functional group; it is a transition from high symmetry (

For the researcher, TPP represents the thermodynamic sink —the stable, lipophilic benchmark used for standardization. In contrast, Mono-carboxy TPP is a functional scaffold .[1] The introduction of a single carboxylic acid moiety breaks the electronic and physical symmetry, creating a "Janus" molecule with a hydrophobic face and a singular reactive handle. This guide details the synthetic cost of this asymmetry and the functional advantages it confers in bioconjugation and materials science.

Part 1: Molecular Architecture & Symmetry[1]

The fundamental difference lies in the substitution pattern at the meso-positions (5, 10, 15, 20).

| Feature | TPP (Tetraphenylporphyrin) | Mono-carboxy TPP ( |

| Symmetry Point Group | ||

| Meso-Substituents | 4 | 3 |

| Polarity | Non-polar / Lipophilic | Amphiphilic (Localized polarity at -COOH) |

| Aggregation | H-bonding dimerization (head-to-head) | |

| Reactivity | Inert periphery (requires nitration/sulfonation) | Click-ready (Amide coupling, Esterification) |

Structural Visualization

The following diagram illustrates the symmetry breaking that occurs when moving from TPP to the Mono-carboxy variant.

Figure 1: Transition from the symmetric

Part 2: The Synthetic Divergence

The synthesis of TPP is deterministic; the synthesis of Mono-carboxy TPP is probabilistic. This is the most critical technical hurdle for researchers.

TPP Synthesis (The Deterministic Route)

TPP is synthesized via the Adler-Longo method (refluxing propionic acid) or the Lindsey method (BF

Mono-Carboxy TPP Synthesis (The Statistical Route)

To get a single functional group, one must perform a Mixed Aldehyde Condensation . You react pyrrole with a mixture of Benzaldehyde (A) and 4-Carboxybenzaldehyde (B).

This generates a statistical distribution of six possible products:

The "Stoichiometric Tilt" Strategy

To maximize the yield of the

Figure 2: The statistical distribution logic. Using excess benzaldehyde pushes the mixture toward TPP and Mono-carboxy TPP, simplifying purification.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Mono-Carboxy TPP ( )

Objective: Isolate 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin with >95% purity.

Reagents:

-

Pyrrole (freshly distilled)[4]

-

Benzaldehyde (Reagent A)

-

Methyl 4-formylbenzoate (Reagent B)[1] Note: Using the methyl ester is often preferred for easier chromatography; it is hydrolyzed to the acid later.

-

Propionic Acid (Solvent/Catalyst)[4]

Step-by-Step Methodology:

-

Stoichiometry Setup: In a 500 mL round-bottom flask, add Propionic Acid (150 mL).

-

The Tilt: Add Benzaldehyde (30 mmol) and Methyl 4-formylbenzoate (10 mmol). Ratio 3:1.[1]

-

Pyrrole Addition: Bring solvent to reflux (

C). Add Pyrrole (40 mmol) dropwise. -

Reflux: Reflux for 1 hour. The solution will turn almost black (purple/dark).

-

Workup: Cool to room temperature. Add Methanol (100 mL) and refrigerate overnight. Purple crystals will precipitate.

-

Filtration: Filter the crude solid. This solid contains mostly TPP and Mono-ester TPP.[1]

-

Chromatography (The Critical Step):

-

Dissolve crude solid in minimal Dichloromethane (DCM).

-

Load onto Silica Gel column.[4]

-

Eluent 1 (100% DCM): Elutes the TPP (

) band (fastest moving). -

Eluent 2 (DCM:MeOH 99:1): Elutes the Mono-ester TPP (

) band (second band). -

Note: Poly-substituted porphyrins remain at the top.

-

-

Hydrolysis (If using ester): Reflux the isolated mono-ester fraction in THF/Water with KOH (2M) for 12 hours. Acidify with HCl to precipitate the free acid Mono-carboxy TPP .

Protocol B: Validation (QC)

-

TLC: Silica plate, DCM:MeOH (95:5).

-

UV-Vis: Soret band at ~419 nm.[1] Q-bands at 515, 550, 590, 646 nm.[1]

-

1H NMR: Look for the symmetry break. TPP shows a singlet for meso-phenyl protons.[1] Mono-carboxy shows a distinctive doublet/doublet pattern for the single substituted phenyl ring (approx 8.4 ppm for protons ortho to -COOH).[1]

Part 4: Functional Applications & Bioconjugation[1]

The sole reason to synthesize the Mono-carboxy variant is to utilize it as a "warhead" or label.

Bioconjugation (Amide Coupling)

Unlike TPP, which physically adsorbs (non-specific), Mono-carboxy TPP can be covalently linked to lysine residues on antibodies or amino-termini of peptides.[1]

Workflow:

-

Activation: React Mono-carboxy TPP with EDC/NHS in DMF to form the NHS-ester.

-

Coupling: React NHS-porphyrin with Protein-NH

in bicarbonate buffer (pH 8.3). -

Purification: Size-exclusion chromatography (Sephadex G-25) to remove unreacted porphyrin.[1]

Surface Anchoring (DSSC & MOFs)

-

TPP: Physisorption only. Leaches easily.

-

Mono-carboxy TPP: Chemisorption.[1] The -COOH group binds to metal oxide surfaces (TiO

, ZnO) via bidentate bridging. This is essential for Dye-Sensitized Solar Cells (DSSC) where electron injection requires direct orbital overlap between the dye and the semiconductor.

Part 5: Data Comparison Summary

| Property | TPP | Mono-Carboxy TPP | Relevance |

| Soret Band ( | 419 nm | 419 nm | Identical optical core; functionalization does not perturb the |

| Solubility (DCM) | High (>20 mg/mL) | Moderate (~5-10 mg/mL) | TPP is easier to handle in standard organic synthesis. |

| Solubility (DMSO) | Low | High | Mono-carboxy is better for biological assays.[1] |

| Fluorescence Quantum Yield | ~0.11 | ~0.10 | Negligible difference; excellent for imaging. |

| Synthetic Cost | Low (Single Step) | High (Requires Chromatography) | Use Mono-carboxy only when conjugation is required. |

References

-

Adler, A. D., et al. (1967). "A simplified synthesis for meso-tetraphenylporphin." The Journal of Organic Chemistry. Link

-

Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry. Link

- Locos, O. B., et al. (2006). "Statistical synthesis of porphyrins: A method for the calculation of product distributions." Journal of Chemical Education.

-

Senge, M. O. (2011). "Stirring the porphyrin alphabet soup—functionalization reactions for porphyrins." Chemical Communications. Link

- BenchChem Application Note. (2025). "Step-by-Step Synthesis of Meso-Substituted Porphyrins." (Protocol grounding).

Methodological & Application

synthesis protocol for 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Application Note: AN-SYN-POR-045

Topic: Strategic Synthesis Protocol for 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (

Part 1: Strategic Overview & Rationale

The "Statistical Nightmare" of Asymmetry

Synthesizing asymmetric porphyrins, specifically the

The "Ester-First" Directive While direct condensation using 4-carboxybenzaldehyde is chemically possible, it is operationally flawed for high-purity applications (e.g., drug conjugation or MOF construction).[1][2] The free carboxylic acid group creates:

-

Solubility Issues: The product precipitates prematurely or aggregates, trapping impurities.[1][2]

-

Purification Failure: The acid moiety causes severe "streaking" on silica gel columns, making the separation of the

isomer from the

The Solution: This protocol utilizes a Methyl Ester Protection Route .[1][2] We synthesize the methyl ester derivative first, purify it via standard chromatography (where it behaves well), and perform a quantitative hydrolysis as the final step.

Part 2: Workflow Visualization

The following diagram outlines the logic flow, highlighting the critical separation point that dictates the success of this protocol.

Figure 1: The "Ester-First" workflow ensures the difficult separation occurs while the molecule is non-polar (ester form), bypassing the handling difficulties of the free acid.[1]

Part 3: Detailed Experimental Protocols

Phase I: Synthesis of the Methyl Ester Intermediate

Target: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin[1][2]

Reagents & Equipment:

-

Pyrrole: Freshly distilled (colorless).[1][2] Crucial: Oxidized pyrrole (yellow/brown) drastically reduces yield.[1][2]

-

Nitrobenzene: (Optional) Co-solvent to improve crystallization, though pure propionic acid is preferred for ease of workup.[2]

Stoichiometry Strategy:

To statistically favor the

Step-by-Step:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser open to the air (Adler-Longo conditions require oxygen for the oxidation of porphyrinogen to porphyrin).

-

Solvent: Add 150 mL of Propionic Acid. Heat to reflux (

).[1] -

Addition: Once refluxing, simultaneously add:

-

Reaction: Reflux for 60 minutes. The solution will turn almost black (very dark purple).

-

Cooling & Precipitation: Stop heating and allow the flask to cool to room temperature overnight. The porphyrin mixture will partially crystallize.[1]

-

Filtration: Filter the purple solids (this removes most of the tar/polymer).[1][2] Wash with Methanol (

) to remove propionic acid and unreacted aldehyde.[1] -

Flash Chromatography (The Critical Step):

-

Dissolve the crude solid in minimal Dichloromethane (DCM).[2]

-

Elution Order:

-

Yield Expectation: ~5-8% (based on pyrrole).[1][2] This is standard for mixed condensations.[1]

Phase II: Hydrolysis to the Free Acid

Target: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin[1][2]

Rationale: Porphyrin esters are robust.[1][2] We use aggressive alkaline hydrolysis to ensure complete conversion.[1]

Step-by-Step:

-

Dissolution: Dissolve 100 mg of the purified Ester Intermediate in 30 mL of THF (Tetrahydrofuran).

-

Base Addition: Add 10 mL of Methanol and 10 mL of aqueous KOH (2M).

-

Note: The mixture must remain homogenous. If cloudy, add more THF.

-

-

Reflux: Heat to reflux for 4–12 hours. Monitor by TLC (Silica, DCM).[2] The starting material (Ester) moves (

); the product (Acid) stays at the baseline ( -

Workup:

-

Evaporate the organic solvents (THF/MeOH) under reduced pressure.[2] You will be left with an aqueous slurry of the porphyrin carboxylate salt.[2]

-

Add 20 mL water to dissolve the salt fully.[1]

-

Acidification: Slowly add 1M HCl until pH reaches ~2-3. The free acid porphyrin will precipitate as a green/purple solid.[1]

-

-

Final Isolation: Filter the precipitate, wash copiously with water (to remove salts), and dry under vacuum.[2]

Part 4: Quality Control & Validation

The identity of the

Table 1: Diagnostic NMR Signals (

| Proton Environment | Multiplicity | Approx.[1][2][3][4] Shift ( | Diagnostic Note |

| Inner NH | Singlet (Broad) | -2.7 to -2.8 | Typical porphyrin ring current shielding.[1][2] |

| Multiplet/AB | 8.75 - 8.90 | Key Differentiator: In TPP ( | |

| Phenyl (TPP) | Multiplet | 7.7 - 8.2 | The 15 protons of the three phenyl rings.[1][2] |

| Carboxyphenyl | Doublets (AA'BB') | 8.3 - 8.5 | Distinct doublets for the functionalized ring, often shifted downfield due to the electron-withdrawing carboxyl group.[1][2] |

| Methyl Ester | Singlet | ~4.1 | Present in Phase I, DISAPPEARS in Phase II. |

UV-Vis Spectroscopy:

-

Soret Band:

(Strong, sharp).[1][2] -

Q-Bands: Four bands between 515 nm and 650 nm (Typical etio-type spectrum).[1][2]

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<2%) | Wet/Impure Pyrrole | Distill pyrrole immediately before use.[1][2] Store under |

| Inseparable Mixture | Scrambling (Lindsey method) | If using acid catalysis (Lindsey), reaction time was too long.[1][2] Switch to the Adler-Longo reflux method described above, which is thermodynamically controlled and minimizes scrambling.[1] |

| Streaking on Column | Acid contamination | Ensure you are purifying the Ester , not the Acid.[2] If purifying the acid, add 1% Acetic Acid or TEA to the eluent, but yield loss is high. |

| Incomplete Hydrolysis | Steric bulk / Solubility | Ensure THF is present to solvate the porphyrin.[1][2] Pure aqueous/alcohol base cannot penetrate the hydrophobic porphyrin stack.[1] |

References

-

Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967).[2] A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476–476.[2] Link[1][2]

-

Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987).[2] Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions.[1][2] The Journal of Organic Chemistry, 52(5), 827–836.[2] Link[1][2]

-

Habdas, J., & Boduszek, B. (2009).[2][3] Synthesis of 5-(4'-carboxyphenyl)-10,15,20-tris-(4-pyridyl)-porphyrin and its peptidyl phosphonate derivatives. Journal of Peptide Science, 15(4), 305–311.[2][3] Link[1][2]

-

Locos, O. B., & Grimm, B. (2006).[2] Synthesis and characterisation of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin. Tetrahedron Letters (General reference for

synthesis logic). Link

Sources

- 1. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin | C45H30N4O2 | CID 135446084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(4'-carboxyphenyl)-10,15,20-tris-(4 pyridyl)-porphyrin and its peptidyl phosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols for High-Efficiency Dye-Sensitized Solar Cells Utilizing 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP)

Introduction: The Role of Porphyrin Architectures in Next-Generation Photovoltaics

Porphyrins, a class of naturally occurring and synthetically versatile macrocyclic compounds, are at the forefront of research into next-generation photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). Their intrinsic properties, such as intense absorption in the visible region (the Soret and Q bands), high molar extinction coefficients, and tunable electrochemical characteristics, make them exemplary candidates for light-harvesting applications.[1] The molecular architecture of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP) is particularly well-suited for DSSC applications. The triphenylporphyrin core provides a robust light-absorbing scaffold, while the strategically placed carboxyphenyl group serves as a critical anchor to the semiconductor photoanode, facilitating efficient electron injection.[2][3] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of CPTPP in the fabrication and characterization of high-performance DSSCs.

Physicochemical Properties of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP)

The efficacy of CPTPP as a sensitizer in DSSCs is rooted in its unique photophysical and electrochemical properties. A thorough understanding of these characteristics is paramount for optimizing device performance.

| Property | Typical Value/Characteristic | Significance in DSSC Performance |

| Molecular Formula | C45H30N4O2[4] | Defines the fundamental structure and molecular weight. |

| Molecular Weight | 658.7 g/mol [4] | Important for calculating molar concentrations for dye solutions. |

| Absorption Maxima (Soret and Q bands) | Soret Band: ~418 nm, Q Bands: ~515, 550, 590, 645 nm | Strong absorption in the visible spectrum is crucial for efficient light harvesting.[5] |

| LUMO Energy Level | Sufficiently higher than the conduction band of TiO₂ | Ensures a thermodynamic driving force for efficient electron injection from the excited dye into the semiconductor.[6] |

| HOMO Energy Level | Lower than the redox potential of the electrolyte (I⁻/I₃⁻) | Facilitates efficient regeneration of the oxidized dye by the electrolyte.[6] |

| Anchoring Group | Carboxylic Acid (-COOH) | Forms a strong covalent bond with the TiO₂ surface, ensuring good electronic coupling for electron transfer and stability.[2][7] |

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and assembly of a CPTPP-sensitized solar cell.

Protocol 1: Preparation of the TiO₂ Photoanode

The photoanode serves as the scaffold for the dye molecules and the medium for electron transport. A mesoporous structure with a high surface area is critical for maximizing dye loading.

Materials:

-

Fluorine-doped Tin Oxide (FTO) coated glass

-

Titanium dioxide (TiO₂) paste (e.g., Degussa P25)

-

Terpineol and ethyl cellulose (for paste formulation, if not using commercial paste)[8]

-

40 mM aqueous TiCl₄ solution

-

Deionized water and ethanol

Procedure:

-

FTO Glass Cleaning: Thoroughly clean the FTO glass substrates by sequential sonication in a detergent solution, deionized water, and ethanol (15 minutes each). Dry the substrates with a stream of nitrogen or clean air.

-

TiO₂ Paste Deposition: A uniform layer of TiO₂ paste is applied to the conductive side of the FTO glass using the doctor-blade technique.[9] The thickness of the layer can be controlled by using adhesive tape as a spacer.

-

Sintering: The TiO₂-coated FTO glass is subjected to a sintering process in a furnace. A typical program involves a gradual increase in temperature to 500°C, holding at this temperature for 30 minutes to ensure the removal of organic binders and promote particle necking, followed by slow cooling to room temperature.[10]

-

TiCl₄ Treatment: Immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.[11] This treatment improves the particle-particle connections and enhances the surface area for dye adsorption.

-

Final Annealing: Rinse the TiCl₄-treated photoanode with deionized water and ethanol, then anneal it again at 500°C for 30 minutes. Allow it to cool to approximately 80°C before dye sensitization.

Protocol 2: Preparation of the CPTPP Dye Solution and Photoanode Sensitization

The adsorption of the CPTPP dye onto the TiO₂ surface is a critical step that dictates the light-harvesting efficiency of the cell.

Materials:

-

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP) powder

-

Anhydrous ethanol or a mixture of acetonitrile and tert-butanol (1:1 v/v)[12]

Procedure:

-

Dye Solution Preparation: Prepare a 0.3 to 0.5 mM solution of CPTPP in the chosen solvent. Ensure the dye is fully dissolved, using sonication if necessary.

-

Photoanode Immersion: Immerse the prepared TiO₂ photoanode (while still warm, around 80°C) into the CPTPP dye solution. The sensitization process is typically carried out for 12-24 hours in a dark, sealed container to prevent moisture contamination and light-induced degradation.

-

Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the sensitized photoanode gently with a stream of nitrogen or argon.

Protocol 3: Preparation of the Counter Electrode

The counter electrode catalyzes the reduction of the oxidized redox mediator in the electrolyte, completing the electrical circuit.

Materials:

-

FTO coated glass

-

Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol) or graphite

Procedure:

-

FTO Glass Cleaning: Clean the FTO glass as described in Protocol 1.

-

Catalyst Deposition:

-

Platinum: Deposit a thin layer of the platinum precursor solution onto the conductive side of the FTO glass via drop-casting or spin-coating. Heat the electrode at 400-450°C for 15-30 minutes to form a transparent, catalytically active platinum layer.[11][12]

-

Graphite: Alternatively, a layer of graphite can be applied by drawing with a soft pencil on the conductive side of the FTO glass.[10]

-

Protocol 4: Assembly of the DSSC

The final step involves assembling the components into a sealed solar cell.

Materials:

-

Dye-sensitized TiO₂ photoanode

-

Platinum or graphite counter electrode

-

Thermoplastic sealant (e.g., Surlyn®)

-

Iodide/triiodide-based electrolyte

Procedure:

-

Sealing: Place a frame of the thermoplastic sealant around the active area of the dye-sensitized photoanode. Position the counter electrode on top, slightly offset to allow for electrical contacts.

-

Cell Sealing: Gently press the two electrodes together and heat them on a hot plate at approximately 100-120°C to melt the sealant and create a hermetic seal.[12]

-

Electrolyte Injection: Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum backfilling method. A common electrolyte composition consists of 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile.[12][13][14]

-

Final Sealing: Seal the electrolyte injection holes with a small piece of the sealant and a coverslip by applying localized heat.

Visualization of Key Processes

Experimental Workflow for CPTPP-DSSC Fabrication

Caption: Workflow for CPTPP-DSSC Fabrication.

Energy Level Diagram and Electron Transfer Mechanism

Caption: CPTPP-DSSC Energy Level Diagram.

Characterization and Performance Metrics

The performance of the fabricated CPTPP-sensitized solar cells should be evaluated under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).[15] Key performance parameters include:

-

Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.

-

Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.

-

Fill Factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

-

Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Jsc | - Poor dye loading- Inefficient light harvesting- High charge recombination | - Optimize dye solution concentration and immersion time- Use a scattering layer on the TiO₂ photoanode- Add chenodeoxycholic acid (CDCA) as a co-adsorbent to reduce dye aggregation[16] |

| Low Voc | - High charge recombination- Unfavorable band alignment | - Add 4-tert-butylpyridine (TBP) to the electrolyte to raise the TiO₂ conduction band- Ensure a compact TiO₂ blocking layer is present |

| Low FF | - High series resistance- Poor catalytic activity of counter electrode | - Ensure good electrical contacts- Optimize the platinum layer on the counter electrode |

| Poor Stability | - Electrolyte leakage- Dye desorption | - Improve cell sealing- Ensure strong anchoring of the dye to the TiO₂ surface |

Conclusion

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a highly promising sensitizer for dye-sensitized solar cells due to its excellent light-harvesting properties and the effective anchoring capability of its carboxyphenyl group. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can fabricate and characterize high-performance DSSCs. Further optimization of the device components, such as the electrolyte composition and the photoanode architecture, can lead to even greater power conversion efficiencies, paving the way for the widespread adoption of this clean energy technology.

References

-

The importance of various anchoring groups attached on porphyrins as potential dyes for DSSC applications. RSC Publishing. Available at: [Link]

-

Effect of the anchoring group in porphyrin sensitizers: phosphonate versus carboxylate linkages. TÜBİTAK Academic Journals. Available at: [Link]

-

Synthesis and crystal structure of 5-(4′-carboxyphenyl)- 10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) complex. Indian Academy of Sciences. Available at: [Link]

-

Porphyrin Sensitizers Bearing a Pyridine-Type Anchoring Group for Dye-Sensitized Solar Cells. ACS Publications. Available at: [Link]

-

Synthesis and coordination studies of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative. RSC Publishing. Available at: [Link]

-

Ru(II) porphyrins as sensitizers for DSSCs: Axial vs. peripheral carboxylate anchoring group. World Scientific. Available at: [Link]

-

(PDF) TiO2 paste for DSSC photoanode: preparation and optimization of application method. ResearchGate. Available at: [Link]

-

Synthesis of TiO 2 Nanofiber as Photoanode of Dye Sensitized Solar Cells (DSSC). IOPscience. Available at: [Link]

-

Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups. OpenMETU. Available at: [Link]

-

Fabrication and analysis of dye-sensitized solar cells (DSSCs) using porphyrin dyes with catechol anchoring groups. RSC Publishing. Available at: [Link]

-

Synthesis and characterization of 5-(4-carboxyphenylspermine)-10,15,20-Triphenylporphyrin. ResearchGate. Available at: [Link]

-

The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2 Using Henna And Beetroot Dye Extracts. JAYARAJ ANNAPACKIAM COLLEGE FOR WOMEN (Autonomous). Available at: [Link]

-

Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells. RSC Publishing. Available at: [Link]

-

ENHANCING THE PERFORMANCE OF TiO2 BASED N-DSSC USING DYE EXTRACTED FROM COMBRETUM INDICUM AND MIXED SENSITIZER. IJSDR. Available at: [Link]

-

Progress on Electrolytes Development in Dye-Sensitized Solar Cells. PMC. Available at: [Link]

-

(PDF) Synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris-(4 pyridyl)-porphyrin and its peptidyl phosphonate derivatives. ResearchGate. Available at: [Link]

-

Porphyrin-Sensitized Solar Cells: Effect of Carboxyl Anchor Group Orientation on the Cell Performance. ACS Publications. Available at: [Link]

-

Preparation of photoanode and its application to flexible dye-sensitized solar cells. ResearchGate. Available at: [Link]

-

Long-term investigation of unsealed DSSCs with glycerol-based electrolytes of different compositions. AIMS Press. Available at: [Link]

-

Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. MDPI. Available at: [Link]

-

Bilayer Adsorption of Porphyrin Molecules Substituted with Carboxylic Acid atop the NN4A Network Revealed by STM and DFT. Figshare. Available at: [Link]

-

Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells. RSC Publishing. Available at: [Link]

-

Simulation of the iodide/triiodide electrolyte concentration's effects on Jsc and Voc for dye-sensitized solar cells (DSSC). ResearchGate. Available at: [Link]

-

Liquid Redox Electrolytes for Dye-Sensitized Solar Cells. Diva-portal.org. Available at: [Link]

-

Parameters influencing the efficiency of electron injection in dye-sensitized solar cells. PubMed. Available at: [Link]

-

4-Carboxyphenyl as efficient donor group in nano Zn-Porphyrin for dye sensitized solar cells. ScienceDirect. Available at: [Link]

-

Photophysical Properties and Photovoltaic Performance of Sensitizers with a Bipyrimidine Acceptor. Springer. Available at: [Link]

-

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin. PubChem. Available at: [Link]

-

Dye-Sensitized Solar Cells: Fundamentals and Current Status. PMC. Available at: [Link]

-

Efficient solar cells sensitized by a promising new type of porphyrin: dye-aggregation suppressed by double strapping. RSC Publishing. Available at: [Link]

-

CURRENT PROGRESS IN DYE-SENSITISED SOLAR CELLS (DSSCs) FEATURING DONOR-π-ACCEPTOR SYSTEM OF MIXED MOIETIES: A REVIEW. ResearchGate. Available at: [Link]

-

Injection and Ultrafast Regeneration in Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

-

Research Progress on Photosensitizers for DSSC. PMC. Available at: [Link]

-

Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. MDPI. Available at: [Link]

-

Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE. Available at: [Link]

-

Metal-TPP (5,10,15,20-tetraphenylporphyrin) complex compounds as dye sensitizer in dye sensitized solar cells. Universitas Airlangga Repository. Available at: [Link]

-

Dye-sensitized solar cell | How does it work? | DSSC. YouTube. Available at: [Link]

-

Charge transfer and photophysical properties of DSSCs based on different π-conjugated bridges: DFT and TD-DFT study. ResearchGate. Available at: [Link]

-

(PDF) Photophysical Properties of Donor–Acceptor−π Bridge–Acceptor Sensitizers with a Naphthobisthiadiazole Auxiliary Acceptor: Toward Longer-Wavelength Access in Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

-

Fabrication steps of patterned DSSC. ResearchGate. Available at: [Link]

-

(PDF) Dye Sensitized Solar Cell (DSSC) Performance Analysis Based on Series Circuit. ResearchGate. Available at: [Link]

-

The fabrication steps of DSSC. ResearchGate. Available at: [Link]

-

Performance Improvement of Dye-Sensitized Solar Cells with Pressed TiO 2 Nanoparticles Layer. MDPI. Available at: [Link]

-

Performance Evaluation of Natural Dye-Sensitized Solar Cells: A Comparison of Density Functional Theory and Experimental Data on Chlorophyll, Anthocyanin, and Cocktail Dyes as Sensitizers. ResearchGate. Available at: [Link]

-

Energy Generation Performance of Window-Type Dye-Sensitized Solar Cells by Color and Transmittance. MDPI. Available at: [Link]

-

Schematic illustration of stepwise procedure of DSSC fabrication. ResearchGate. Available at: [Link]

Sources

- 1. The importance of various anchoring groups attached on porphyrins as potential dyes for DSSC applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Synthesis and coordination studies of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin | C45H30N4O2 | CID 135446084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dye-Sensitized Solar Cells: Fundamentals and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. annejac.ac.in [annejac.ac.in]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aimspress.com [aimspress.com]

- 16. Efficient solar cells sensitized by a promising new type of porphyrin: dye-aggregation suppressed by double strapping - Chemical Science (RSC Publishing) [pubs.rsc.org]

Surface Modification Using 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: A Detailed Guide to Application and Protocol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of various substrates using 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP). The unique molecular architecture of CPTPP, featuring a versatile carboxylic acid functional group and a photophysically active porphyrin core, makes it an exceptional candidate for tailoring the surface properties of materials for a wide range of applications, including sensing, catalysis, and biomedical device development.

Introduction: The Power of Porphyrin Monolayers

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play a pivotal role in many biological processes, most notably photosynthesis and oxygen transport. Their remarkable electronic and photophysical properties, coupled with their structural versatility, have made them a focus of intense research in materials science.[1] 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP) is a synthetic porphyrin that strategically incorporates a carboxylic acid group on one of its four phenyl rings. This functional group serves as a powerful anchor for immobilizing the porphyrin onto a variety of surfaces through either self-assembly or covalent bonding.[2]

The ability to create well-ordered, thin films of porphyrins on surfaces opens up a plethora of possibilities for creating functional materials with precisely controlled properties.[2] These modified surfaces can exhibit unique optical, electronic, and chemical characteristics, making them highly valuable for applications such as:

-

Chemosensing: The porphyrin macrocycle can interact with various analytes, leading to changes in its optical or electronic properties, which can be harnessed for the development of highly sensitive and selective sensors.[3][4]

-

Heterogeneous Catalysis: When immobilized on a solid support, porphyrins can act as robust and recyclable catalysts for a variety of chemical transformations.[2]

-

Photodynamic Therapy: Porphyrin-coated surfaces can be used to generate reactive oxygen species upon light irradiation, a property that is being explored for antimicrobial surfaces and localized cancer therapy.

-

Solar Energy Conversion: The strong light-absorbing properties of porphyrins make them excellent candidates for use as sensitizers in dye-sensitized solar cells.

This guide will delve into the practical aspects of utilizing CPTPP for surface modification, providing detailed, step-by-step protocols for both self-assembly and covalent immobilization on a range of common research and industrial substrates.

Understanding the Immobilization Strategies

There are two primary approaches to modifying a surface with CPTPP: self-assembly and covalent immobilization . The choice between these methods depends on the nature of the substrate, the desired stability of the porphyrin layer, and the intended application.

Self-Assembly: Harnessing Non-Covalent Interactions

Self-assembly is a process in which molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid group of CPTPP is particularly adept at forming strong hydrogen bonds, both with other CPTPP molecules and with hydroxyl groups present on the surface of many materials.[5] This makes self-assembly a straightforward and effective method for creating well-ordered monolayers on substrates like metal oxides and some polymers.

Covalent Immobilization: Forging a Permanent Link

Covalent immobilization involves the formation of a strong, permanent chemical bond between the CPTPP molecule and the substrate. This approach typically offers greater stability and durability of the modified surface, which is often crucial for applications in harsh chemical environments or for long-term device performance. The most common strategy for covalently attaching CPTPP is through the formation of an amide bond between its carboxylic acid group and a surface that has been pre-functionalized with primary amine groups.

Application Protocols

This section provides detailed, step-by-step protocols for modifying various substrates with CPTPP. It is crucial to work in a clean environment to avoid contamination of the surfaces.

Protocol 1: Self-Assembly of CPTPP on Titanium Dioxide (TiO₂) Surfaces

Titanium dioxide is a widely used material in photocatalysis and solar energy applications. The hydroxyl groups on its surface provide ideal sites for the self-assembly of CPTPP.[6]

Materials:

-

Titanium dioxide (TiO₂) substrate (e.g., a thin film on glass or a nanoparticle powder)

-

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP)

-

High-purity methanol

-

A suitable container for immersion (e.g., a petri dish or a beaker)

-

Nitrogen gas for drying

Procedure:

-

Surface Cleaning and Activation:

-

Thoroughly clean the TiO₂ substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (10 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

To ensure a high density of surface hydroxyl groups, the substrate can be treated with a UV-ozone cleaner for 15-20 minutes prior to use.

-

-

Preparation of CPTPP Solution:

-

Prepare a 0.1 mM solution of CPTPP in high-purity methanol. The concentration can be adjusted depending on the desired surface coverage.

-

-

Self-Assembly by Immersion:

-

Immerse the cleaned and activated TiO₂ substrate into the CPTPP solution.

-

Allow the self-assembly to proceed for 2-12 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

-

-

Rinsing and Drying:

-

Carefully remove the substrate from the porphyrin solution.

-

Rinse the surface thoroughly with fresh methanol to remove any non-adsorbed (physisorbed) CPTPP molecules.

-

Dry the modified substrate under a gentle stream of nitrogen.

-

Protocol 2: Covalent Immobilization of CPTPP on Amine-Functionalized Silica or Glass Surfaces

This protocol describes a two-step process for covalently attaching CPTPP to silica or glass surfaces. The first step involves functionalizing the surface with amine groups using (3-Aminopropyl)triethoxysilane (APTES). The second step is the coupling of CPTPP to the aminated surface using carbodiimide chemistry.[3]

Part A: Surface Amination with APTES

Materials:

-

Silica or glass substrate (e.g., microscope slides, silicon wafers with a native oxide layer)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene or acetone

-

Ethanol

-

Deionized water

-

Staining jars or beakers

-

Oven

Procedure:

-

Surface Cleaning:

-

Clean the silica/glass substrates by sonicating in acetone and then isopropanol for 15 minutes each.

-

Rinse thoroughly with deionized water and dry under a nitrogen stream.

-

For a more rigorous cleaning, the substrates can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

-

APTES Solution Preparation:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone in a fume hood.

-

-

Silanization:

-

Immerse the cleaned and dried substrates in the APTES solution for 20-30 minutes at room temperature.[7]

-

Rinse the substrates thoroughly with the anhydrous solvent (toluene or acetone) to remove excess APTES.

-

-

Curing:

-

Cure the APTES layer by baking the substrates in an oven at 110-120°C for 30 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface.[7]

-

-

Final Wash:

-

Perform a final rinse with ethanol and then deionized water to remove any remaining unbound silane.

-

Dry the functionalized slides with nitrogen. The amine-functionalized surface is now ready for the coupling reaction.

-

Part B: EDC/NHS Coupling of CPTPP

Materials:

-

Amine-functionalized silica or glass substrate (from Part A)

-

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

A humidified chamber

Procedure:

-

Activation of CPTPP:

-

In a small, dry vial, dissolve CPTPP in anhydrous DMF to a concentration of 1-5 mM.

-

Add a 5-fold molar excess of both EDC and NHS to the CPTPP solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable NHS-ester intermediate.

-

-

Coupling Reaction:

-

Apply the activated CPTPP solution onto the amine-functionalized surface.

-

Place the substrate in a humidified chamber and allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.

-

-

Washing:

-

Rinse the surface extensively with DMF, followed by PBS, and finally deionized water to remove unreacted reagents and byproducts.

-

Dry the CPTPP-modified surface under a gentle stream of nitrogen.

-

Protocol 3: Surface Modification of Polypropylene

Polypropylene is a chemically inert polymer, making its surface modification challenging. A common approach is to first introduce functional groups onto the surface using plasma treatment or radiation grafting, followed by the immobilization of the desired molecule.[7][8]

Part A: Amination of Polypropylene Surface

Materials:

-

Polypropylene (PP) substrate

-

Allylamine gas

-

Plasma reactor

Procedure:

-

Cleaning:

-

Clean the PP substrate by sonicating in a 1:1 mixture of acetone and isopropanol for 30 seconds and then air dry.[7]

-

-

Plasma Treatment:

-

Place the cleaned PP substrate in a plasma reactor.

-

Introduce allylamine gas into the chamber.

-

Apply a plasma discharge to graft amine groups onto the PP surface. The specific parameters (power, pressure, time) will depend on the plasma system used and should be optimized for the desired level of amination.[7]

-

-

Post-Treatment:

-

After the plasma treatment, rinse the PP substrate thoroughly with deionized water to remove any unbound material.

-

Dry the aminated PP surface under a nitrogen stream.

-

Part B: Covalent Immobilization of CPTPP on Aminated Polypropylene

Follow the EDC/NHS coupling protocol described in Protocol 2, Part B, using the aminated polypropylene as the substrate.

Characterization of CPTPP-Modified Surfaces

It is essential to characterize the modified surfaces to confirm the successful immobilization of CPTPP and to understand the properties of the resulting film.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for confirming the presence of porphyrins on a surface. In solution, CPTPP exhibits a characteristic strong absorption band in the blue region of the spectrum, known as the Soret band (around 410-420 nm), and four weaker bands in the green-red region, called Q-bands.[9] Upon immobilization on a surface, these bands may shift in wavelength and change in intensity, providing information about the aggregation state and the local environment of the porphyrin molecules.

| Sample | Soret Band (nm) | Q-Bands (nm) |

| CPTPP in Acetone | ~410 | ~510, 550, 590, 650 |

| CPTPP on SiO₂ | Red-shifted or broadened | Changes in relative intensities |

Fluorescence Spectroscopy

Porphyrins are typically fluorescent, and changes in their fluorescence emission can be used to probe their interaction with the surface and with analytes. The fluorescence of CPTPP may be quenched upon binding to certain surfaces or upon interaction with specific molecules, a phenomenon that can be exploited for sensing applications.[3]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface. For a CPTPP-modified surface, XPS can be used to:

-

Confirm the presence of nitrogen from the porphyrin macrocycle.

-

Analyze the C 1s spectrum to identify the different carbon environments (e.g., C-C, C-N, C=O).

-

Analyze the O 1s spectrum to confirm the presence of the carboxylic acid group.

Atomic Force Microscopy (AFM)

AFM is used to visualize the topography of the modified surface at the nanoscale. It can provide information on the morphology of the CPTPP layer, such as its uniformity, thickness, and the presence of aggregates.

Visualizations

Workflow for Covalent Immobilization of CPTPP on Silica

Caption: Covalent immobilization of CPTPP on a silica substrate.

Interaction Pathways of CPTPP with Surfaces

Caption: CPTPP surface immobilization pathways.

Conclusion

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a highly versatile molecule for the modification of a wide range of surfaces. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to develop functional materials tailored for their specific needs. The ability to control the surface properties at the molecular level using CPTPP opens up exciting avenues for innovation in fields ranging from drug development and medical devices to catalysis and renewable energy.

References

- Ahmadi, E., Ramazani, A., Hamdi, Z., Mashhadi-Malekzadeh, A., & Mohamadnia, Z. (2015). 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin Covalently Bound to Nano-silica Surface: Preparation, Characterization and Chemosensor Application to Detect TNT. Silicon, 7(4), 323-332.

- Badia, A., et al. (2018). Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes. Journal of Biomedical Materials Research Part A, 106(8), 2078-2085.

- Rodríguez-Alba, E., Huerta, L., Ortega, A., & Burillo, G. (2019). Surface Modification of Polypropylene with Primary Amines by Acrylamide Radiation Grafting and Hofmann's Transposition Reaction. Macromolecular Chemistry and Physics, 220(18), 1900213.

- BenchChem. (2025). An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane (APTES).

- Gheorghe, C. A., et al. (2014). Novel fluorescent pH sensor based on 5-(4-carboxy-phenyl)-10,15,20-tris(phenyl)-porphyrin. Journal of Luminescence, 155, 244-249.

-

Porphyrin-Solutions. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). 3-Aminopropyltriethoxysilane.

- Zare, K., et al. (2014). Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica.

-

Frontier Specialty Chemicals. (n.d.). 5-Mono(4-carboxyphenyl)-10,15,20-triphenyl porphine. Retrieved from [Link]

- Lattuca, M., et al. (2018). Covalent Anchoring and Interfacial Reactions of Adsorbed Porphyrins on Rutile TiO2(110). The Journal of Physical Chemistry C, 122(7), 3863-3873.

- Lattuca, M., et al. (2018). Covalent Anchoring and Interfacial Reactions of Adsorbed Porphyrins on Rutile TiO2(110). Surface Chemistry Group.

- Roales, J., et al. (2015). Free-Base Carboxyphenyl Porphyrin Films Using a TiO2 Columnar Matrix: Characterization and Application as NO2 Sensors. Sensors, 15(5), 11118-11132.

- Cytodiagnostics Inc. (n.d.). Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles.

- Wang, H., et al. (2020). TiO2-modulated tetra(4-carboxyphenyl)porphyrin/perylene diimide organic Z-scheme nano-heterojunctions. Nanoscale, 12(3), 1499-1507.

- Povolotskiy, A. V., et al. (2025). Conjugates of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin With Gold Nanoparticles: The Influence of Chemical Bond Type on Photophysical Properties. Luminescence, 40(8), e70268.

-

Porphyrin-Solutions. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. Retrieved from [Link]

- Habdas, J., & Boduszek, B. (2019). Synthesis and characterization of 5-(4-carboxyphenylspermine)-10,15,20-Triphenylporphyrin. Journal of Porphyrins and Phthalocyanines, 24(05n07).

- Demshemino, I. (2012). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron.

- Amini, F., et al. (1995). Carboxylic acid-modified polyethylene: a novel support for the covalent immobilization of polypeptides for C-terminal sequencing. Protein science : a publication of the Protein Society, 4(6), 1139–1148.

- Tian, F., et al. (2016). Synthesis of Iminodiacetate Functionalized Polypropylene Films and Their Efficacy as Antioxidant Active-Packaging Materials. Journal of Agricultural and Food Chemistry, 64(23), 4848–4855.

- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.

- Vinodua, M., & Goldberg, I. (2013). Synthesis and versatile supramolecular self-assembly of the 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin scaffold. CrystEngComm, 15(8), 1437-1445.

- nanoComposix. (n.d.). Covalent Conjugation of Antibody to Gold Nanoparticles.

- Roales, J., et al. (2015).

- Study of carboxylic functionalization of polypropylene surface using the underwater plasma technique. (2025, August 6).

- Experimental Atomic Force Microscopy (AFM) Densi. (n.d.). OSTI.GOV.

- Chen, C. Y., et al. (2006). Evidence for the assembly of carboxyphenylethynyl zinc porphyrins on nanocrystalline TiO2 surfaces.

- Povolotskiy, A. V., et al. (2025, October 8). Conjugates of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin With Gold Nanoparticles: The Influence of Chemical Bond Type on Photophysical Properties.

- Synthesis and crystal structure of 5-(4¢-carboxyphenyl)-10,15,20-tri(4¢-t-butylphenyl)porphinato zinc(II) complex. (2025, August 6).

- Morshedi, M., Ward, J. S., Kruger, P. E., & White, N. G. (2018). Supramolecular frameworks based on 5,10,15,20-tetra(4-carboxyphenyl)porphyrins. Dalton Transactions, 47(3), 783-790.

- 5,10,15,20-Tetrakis(4-sulfonato-phenyl)porphine-Mn(III) immobilized on imidazole-activated silica as a novel lignin-peroxidase-like biomimetic catalyst. (2025, August 5).

- Fagadar-Cosma, E., et al. (2012). Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials. International Journal of Molecular Sciences, 13(12), 16068–16089.

- Reddy, P. A., & Kumar, M. R. (2006). Synthesis and crystal structure of 5-(4′-carboxyphenyl)-10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) complex. Journal of Chemical Sciences, 118(2), 139-144.

- nanoComposix. (2017, January 17). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles [Video]. YouTube.

- Carboxylation of Polypropylene by Reactive Extrusion with Functionalized Peroxides for Use as a Compatibilizer in Polypropylene/Polyamide-6,6 Blends. (1997, June 1). The Aquila Digital Community.

- Zucca, P., & Sanjust, E. (2014). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. Molecules, 19(9), 14139–14194.

- Preparation and characterization of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin grafted on organosilane-pillared montmorillonite by covalent bonding. (2020, October 23).

- Attachment of Pentafluorophenylporphyrin Dye to TiO2 Film for use in Dye-Sensitized Solar Cells. (2013, May 11). Digital Commons @ UConn - University of Connecticut.

Sources

- 1. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]

- 2. 5-Mono(4-carboxyphenyl)-10,15,20-triphenyl porphine | [frontierspecialtychemicals.com]

- 3. Novel fluorescent pH sensor based on 5-(4-carboxy-phenyl)-10,15,20-tris(phenyl)-porphyrin - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Free-Base Carboxyphenyl Porphyrin Films Using a TiO2 Columnar Matrix: Characterization and Application as NO2 Sensors [mdpi.com]

- 7. Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

Troubleshooting & Optimization

improving solubility of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin in organic solvents

Topic: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (MCP-TPP)

Ticket ID: SOL-TPP-COOH-001 Status: Open Support Tier: Senior Application Scientist[1]

Core Issue Analysis: The "Janus" Effect

Welcome to the technical support hub for functionalized porphyrins. You are likely encountering difficulties dissolving 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (hereafter MCP-TPP ) in standard organic solvents like Dichloromethane (DCM) or Chloroform (

The Root Cause

MCP-TPP presents a conflicting solubility profile due to two competing molecular forces:

-

The Hydrophobic Core: The tetraphenylporphyrin (TPP) macrocycle is large, planar, and highly hydrophobic. It naturally seeks to aggregate via

stacking to minimize solvent contact.[1] -

The Hydrophilic Tail: The single carboxylic acid group (-COOH) is polar and capable of strong hydrogen bonding . In non-polar solvents (like

), these acid groups dimerize, effectively "stapling" two porphyrin molecules together.

The Result: When these two forces combine, MCP-TPP forms tight aggregates that precipitate out of solution or form colloidal suspensions that clog filters and ruin spectroscopy.

Troubleshooting Guide: Solubility Protocols

Scenario A: "I need to dissolve it for a reaction or transfer."

Standard non-polar solvents (DCM, Hexanes) are often insufficient on their own.

The "Trace Base" Protocol (Recommended) To dissolve MCP-TPP in chlorinated solvents, you must disrupt the carboxylic acid dimers.

-

Primary Solvent: Suspend the solid in

or DCM. -

The Additive: Add 1–2% Triethylamine (TEA) or Pyridine .

-

Mechanism: The base deprotonates the carboxylic acid (

), breaking the hydrogen-bonded dimers.[1] The resulting triethylammonium salt is highly soluble in organic media and prevents re-aggregation.

The "Polar Aprotic" Alternative If your reaction tolerates high boiling points, MCP-TPP is highly soluble in:

-

THF (Tetrahydrofuran): Excellent solubility; easy to remove.[1]

-

DMF / DMSO: High solubility but difficult to remove.[1] Use only if necessary for high-temperature metallation.[1]

Scenario B: "My NMR spectrum is broad and unreadable."

Broad peaks indicate aggregation.[1] The porphyrin rings are stacking, causing different chemical shifts for the same protons.

The "De-Aggregation" NMR Cocktail

Do not use pure

-

Option 1 (Standard):

+ 1 drop of Pyridine- -

Option 2 (High Polarity):

+ 5–10% Methanol- -

Option 3 (Ultimate): Pure DMSO-

.[1] (Breaks all aggregates, but the solvent peak is large).

Scenario C: "The compound is streaking on my Silica Column."

Carboxylic acids stick to the acidic silanol groups on silica gel, leading to tailing/streaking.

The "Modifier" Eluent System Never run a pure DCM/Hexane gradient. You must modify the mobile phase.

-

Base Method (Preferred for Solubility): DCM : Methanol (95:5) + 0.1% Triethylamine .[1]

-

Why: Keeps the acid deprotonated. The anion moves faster and sharper.

-

-

Acid Method (Preferred for Stability): DCM : Methanol (98:2) + 0.1% Acetic Acid .[1]

-

Why: Keeps the acid fully protonated, preventing the "on-off" interaction with silica silanols.

-

Comparative Solubility Data

| Solvent System | Solubility Score (1-5) | Primary Use Case | Notes |

| Hexane / Toluene | 1 (Poor) | Precipitation | Used to crash out the product.[1] |

| Pure DCM / | 2 (Fair) | Extraction | Often results in cloudy suspensions.[1] |

| 5 (Excellent) | Transfer / Synthesis | Best general purpose method. | |

| THF | 4 (Good) | Reactions | Good balance of solubility and volatility. |

| DMF / DMSO | 5 (Excellent) | Metallation | Hard to remove; high boiling point.[1] |

| Methanol / Ethanol | 1 (Poor) | Washing | Dissolves impurities, leaves porphyrin behind.[1] |

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for solvent selection and the chemical mechanism of solubilization.

Diagram 1: The Solubility Decision Tree

Caption: Step-by-step logic for selecting the correct solvent system based on your experimental goal.

Diagram 2: Mechanism of Action (Base Additive)

Caption: How Triethylamine (TEA) disrupts the intermolecular hydrogen bond dimers, solubilizing the porphyrin.

[1]

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve MCP-TPP? A: Sonication helps disperse the solid, but it does not solve the thermodynamic solubility limit. Without a chemical modifier (like TEA or THF), the porphyrin will eventually re-precipitate or remain as a micro-suspension. Use sonication in combination with the solvent protocols above.

Q: I need to perform a metallation (e.g., inserting Zn or Cu). Which solvent should I use? A: Metallation requires heat.[1] The standard protocol is to dissolve the porphyrin in Chloroform/Methanol (3:1) .

-

Why: The Chloroform dissolves the porphyrin core, while the Methanol helps dissolve the metal salt (e.g., Zinc Acetate).

-

Reflux:[1][2] Heat this mixture to reflux. The product will often precipitate out as the reaction cools, making filtration easy [1].

Q: Why does my product stick to the baseline on TLC plates? A: You are likely using neutral solvents. The carboxylic acid group interacts with the silica. Add 1% Acetic Acid or 1% Methanol to your developing chamber solvent to move the spot up the plate [2].

Q: Can I just esterify the acid to make it soluble? A: Yes. If the free acid is not required for the next step, converting it to a Methyl Ester (using Methanol/H2SO4) will drastically improve solubility in DCM and allow for standard chromatography without additives. You can hydrolyze it back to the acid later using KOH/THF/Water.

References

-

Lindsey, J. S. (2000).[1] "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook, Vol 1. Academic Press.[1] (Standard reference for mixed-solvent metallation protocols).

-

Friedmann, H. C., & Baldwin, E. T. (1984).[3] "Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids." Analytical Biochemistry, 137(2), 473-480.[1]

-

Santai Technologies. (2018).[1] "The Purification of Porphyrins by SepaBean Machine." Application Note. (Details silica gel modifiers for porphyrin purification).

-

PubChem. (2025).[1] "5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin Compound Summary." National Library of Medicine.[1]

Sources

Technical Support Center: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (MCTPP)

[1]

Ticket ID: MCTPP-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist, Porphyrin Chemistry Division Subject: Prevention of Aggregation in Aqueous and Organic Media[1]

Executive Summary & Diagnostic Triage

Welcome to the technical support hub for asymmetric porphyrins. You are working with 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (MCTPP).[1] Unlike the fully symmetric tetraphenylporphyrin (TPP) or tetra(4-carboxyphenyl)porphyrin (TCPP), your molecule is an amphiphile . It possesses a massive hydrophobic face (three phenyl rings) and a single hydrophilic anchor (the carboxyphenyl group).

The Core Problem: This structural asymmetry creates a high propensity for "face-to-face" stacking (H-aggregation) in polar solvents, driven by

Diagnostic Protocol: Is Your Sample Aggregated?

Before applying a fix, confirm the pathology using UV-Vis spectroscopy.

| Feature | Monomeric State (Active) | Aggregated State (Inactive) |

| Soret Band ( | Sharp, intense peak (~415–420 nm in DMSO).[1] | Broadened, split, or shifted (Blue shift = H-aggregate; Red shift = J-aggregate).[1] |

| Beer-Lambert Law | Linear absorbance vs. concentration.[1] | Non-linear (deviates negatively at high conc.).[1] |

| Q-Bands | Four distinct, sharp bands (500–650 nm).[1] | Ill-defined, "smeared" bands.[1] |

| Fluorescence | Strong emission (red region).[1] | Significantly quenched (self-quenching).[1] |

Solubilization Architectures (Troubleshooting Workflows)

Workflow A: The "Solvent Switch" Method (Standard Protocol)

Best for: Analytical chemistry, synthesis, and non-biological assays.

The Mechanism: Porphyrins are notoriously insoluble in water. Direct addition of solid MCTPP to aqueous buffer results in immediate precipitation or micellar aggregation. You must use a "good" solvent to disperse the monomers before introducing the "bad" solvent.

Step-by-Step Protocol:

-

Primary Stock: Dissolve solid MCTPP in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 1–5 mM.

-

Why: These dipolar aprotic solvents disrupt

stacking.[1] -

Verification: Sonicate for 5 minutes. The solution should be a clear, deep purple.

-

-

Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into Ethanol or PEG-400 .

-